

Spectroscopic Profile of Methyl 4-amino-3-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-amino-3-methoxybenzoate
Cat. No.:	B1297697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-amino-3-methoxybenzoate**, a key intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Methyl 4-amino-3-methoxybenzoate**. While direct spectral data is not always publicly available, this guide indicates where such data can be accessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Detailed ¹H NMR spectral data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, for **Methyl 4-amino-3-methoxybenzoate** is available in spectral databases. A representative dataset would typically be presented as follows:

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available	Data not available	Data not available	Aromatic Protons
Data not available	Data not available	Data not available	Amino Protons
Data not available	Data not available	Data not available	Methoxy Protons
Data not available	Data not available	Data not available	Ester Methyl Protons

Note: Specific peak assignments and values can be found in databases such as SpectraBase.

[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts are summarized below.

Chemical Shift (ppm)	Assignment
Data not available	Carbonyl Carbon
Data not available	Aromatic Carbons
Data not available	Methoxy Carbon
Data not available	Ester Methyl Carbon

Note: A complete peak list is available in spectral databases like SpectraBase.[\[1\]](#)

Infrared (IR) Spectroscopy

The FTIR spectrum of **Methyl 4-amino-3-methoxybenzoate**, typically recorded as a KBr wafer, reveals characteristic absorption bands for its functional groups.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Strong, Broad	N-H Stretch (Amino group)
Data not available	Strong	C=O Stretch (Ester)
Data not available	Medium	C-O Stretch (Ester and Ether)
Data not available	Medium	Aromatic C=C Bending
Data not available	Medium	C-N Stretch

Note: Detailed peak information can be accessed through the SpectraBase database.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
181	High	[M] ⁺ (Molecular Ion)
166	Medium	[M-CH ₃] ⁺
150	Medium	[M-OCH ₃] ⁺

Source: NIST Mass Spectrometry Data Center[\[1\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid sample such as **Methyl 4-amino-3-methoxybenzoate**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl 4-amino-3-methoxybenzoate** for ¹H NMR, or 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
 - Cap the NMR tube securely.
- Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay are generally required.
- Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.
- Identify the chemical shifts in the ^{13}C NMR spectrum to characterize the carbon environments.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Methyl 4-amino-3-methoxybenzoate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - The mixture should be ground to a fine, homogeneous powder.
 - Transfer a portion of the powder into a pellet press.
 - Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (GC-MS)

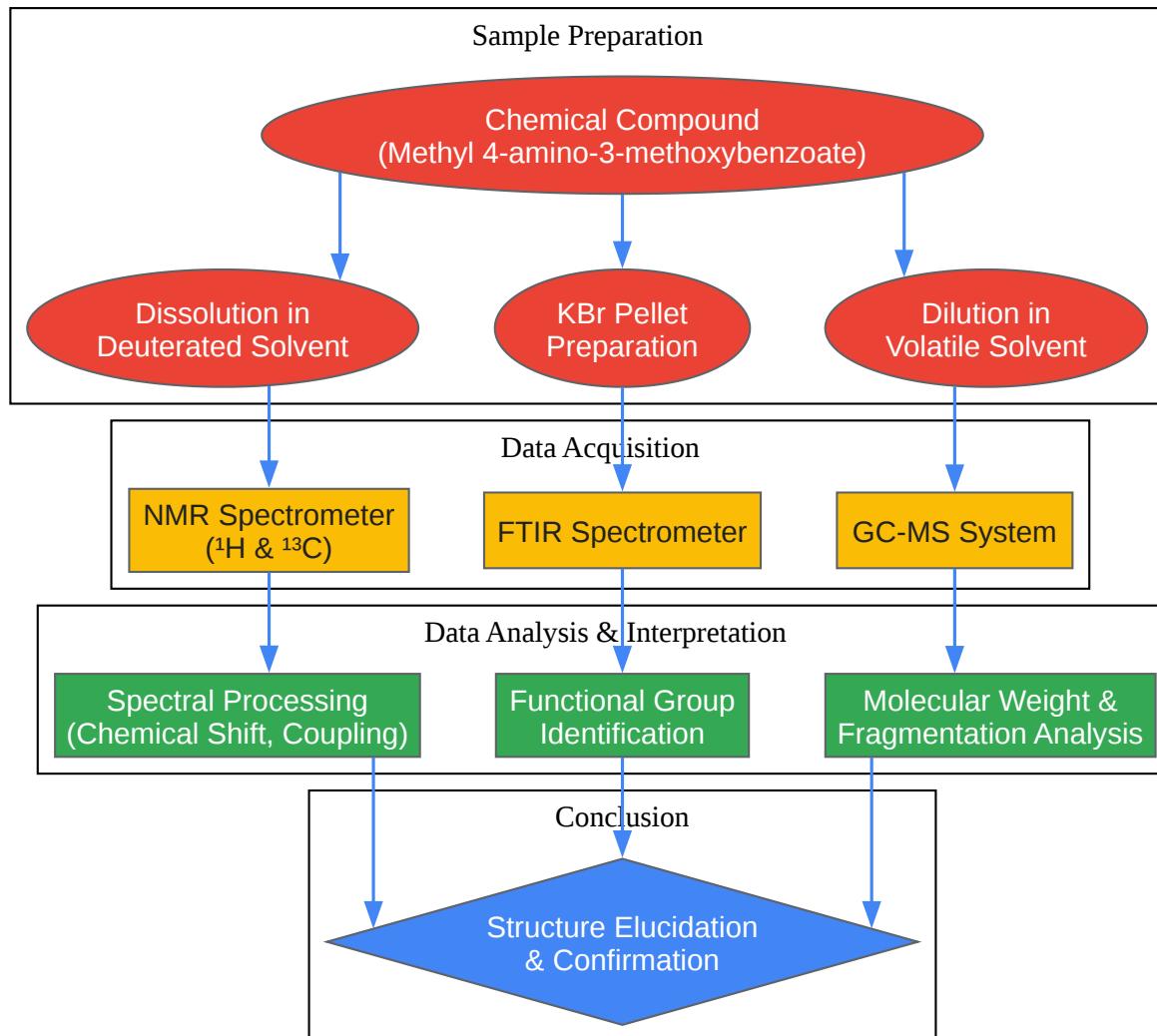
- Sample Preparation:

- Prepare a dilute solution of **Methyl 4-amino-3-methoxybenzoate** (typically 1-10 µg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.
 - Ensure the sample is completely dissolved and free of any particulate matter by filtering if necessary.
 - Transfer the solution to a 2 mL autosampler vial.
- Data Acquisition:
- Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.
 - The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.
 - The components of the sample are separated based on their volatility and interaction with the column's stationary phase.
 - As the separated components elute from the GC column, they enter the mass spectrometer.
 - In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis:
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The observed fragments can be correlated with the loss of specific functional groups from the parent molecule.

- Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation of the compound's identity.

Workflow and Pathway Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem
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